molecular formula C8H8N6O B1476440 (3-Azidoazetidin-1-yl)(pyrazin-2-yl)methanone CAS No. 2098046-61-6

(3-Azidoazetidin-1-yl)(pyrazin-2-yl)methanone

Cat. No. B1476440
CAS RN: 2098046-61-6
M. Wt: 204.19 g/mol
InChI Key: AFONYYDWSYDUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azidoazetidin-1-yl)(pyrazin-2-yl)methanone, also known as 3-AAPM, is a derivative of pyrazinamide (PZA) and is a valuable synthetic intermediate used in the preparation of various pharmaceuticals and other compounds. 3-AAPM is a versatile synthetic intermediate that is used in the preparation of pharmaceuticals, agrochemicals and other compounds. It is a versatile building block for the synthesis of various molecules.

Scientific Research Applications

Antimicrobial Agents

Compounds with structures similar to the one have been synthesized and evaluated for their antimicrobial properties. They could potentially be used to develop new treatments against bacterial infections .

Anticancer Therapeutics

Research has shown that imidazo-pyridine-based triazole amide derivatives exhibit anticancer activity against human cancer cell lines such as HeLa and MCF-7 . This suggests that similar compounds could be explored for cancer treatment.

properties

IUPAC Name

(3-azidoazetidin-1-yl)-pyrazin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O/c9-13-12-6-4-14(5-6)8(15)7-3-10-1-2-11-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFONYYDWSYDUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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